molecular formula C26H22N2O4 B2952101 methyl 2-[[(E)-2-cyano-3-[3-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate CAS No. 748778-40-7

methyl 2-[[(E)-2-cyano-3-[3-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate

Cat. No.: B2952101
CAS No.: 748778-40-7
M. Wt: 426.472
InChI Key: JBNVHLUMNVFIPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Other Names : Cinnamic acid, 4-hydroxy-3-methoxy-, methyl ester; Ferulic acid methyl ester; Methyl (2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate; Methyl 4’-hydroxy-3’-methoxycinnamate (methyl ferulate) .


Molecular Structure Analysis

The molecular structure of methyl ferulate consists of a cinnamic acid moiety (with a hydroxyl group and a methoxy group) attached to a methyl ester group. The dihedral angle between the phenyl and benzene rings in 4-methylphenyl benzoate (a related compound) is approximately 60.17° . The specific arrangement of atoms in methyl ferulate can be visualized using computational tools .


Chemical Reactions Analysis

  • Free Radical Bromination : Methyl ferulate can undergo free radical bromination using N-bromosuccinimide (NBS) as the bromine source. The succinimidyl radical generated from NBS abstracts a hydrogen atom from the benzylic position, leading to the formation of the corresponding brominated product .


Physical And Chemical Properties Analysis

  • Melting Point : Methyl ferulate exhibits a melting point of approximately 335.7 K .
  • Solubility : Solubility data in various organic solvents are available .

Properties

IUPAC Name

methyl 2-[[(E)-2-cyano-3-[3-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4/c1-18-10-12-19(13-11-18)17-32-22-7-5-6-20(15-22)14-21(16-27)25(29)28-24-9-4-3-8-23(24)26(30)31-2/h3-15H,17H2,1-2H3,(H,28,29)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNVHLUMNVFIPF-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC(=C2)C=C(C#N)C(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.